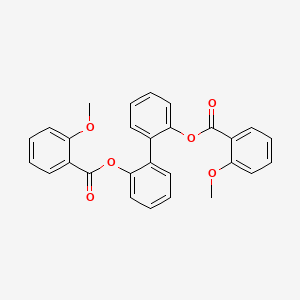![molecular formula C19H28ClFN2O B4876942 2-[4-(2-chloro-6-fluorobenzyl)-1-cyclohexyl-2-piperazinyl]ethanol](/img/structure/B4876942.png)
2-[4-(2-chloro-6-fluorobenzyl)-1-cyclohexyl-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-chloro-6-fluorobenzyl)-1-cyclohexyl-2-piperazinyl]ethanol, commonly known as CFM-2, is a chemical compound that belongs to the family of piperazine derivatives. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the central nervous system (CNS). The NMDA receptor is involved in various physiological processes such as learning, memory, and synaptic plasticity. CFM-2 has been extensively studied for its potential therapeutic applications in various CNS disorders.
作用機序
CFM-2 acts as a competitive antagonist of the 2-[4-(2-chloro-6-fluorobenzyl)-1-cyclohexyl-2-piperazinyl]ethanol receptor by binding to the glycine site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that binds to the 2-[4-(2-chloro-6-fluorobenzyl)-1-cyclohexyl-2-piperazinyl]ethanol receptor. The blockade of the 2-[4-(2-chloro-6-fluorobenzyl)-1-cyclohexyl-2-piperazinyl]ethanol receptor by CFM-2 results in the inhibition of calcium influx into the cell, which is crucial for various physiological processes such as synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
CFM-2 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. CFM-2 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the CNS. Additionally, CFM-2 has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
実験室実験の利点と制限
CFM-2 has several advantages as a research tool in the laboratory. It is a potent and selective antagonist of the 2-[4-(2-chloro-6-fluorobenzyl)-1-cyclohexyl-2-piperazinyl]ethanol receptor, which allows for the precise manipulation of this receptor in various experimental paradigms. CFM-2 is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of CFM-2 in laboratory experiments. It has poor solubility in water, which can make it challenging to administer in vivo. Additionally, CFM-2 has a relatively short half-life, which can limit its effectiveness in long-term experiments.
将来の方向性
There are several future directions for the research on CFM-2. One potential area of research is the development of CFM-2 as a therapeutic agent for CNS disorders. Preclinical studies have shown promising results, and further research is needed to determine its safety and efficacy in humans. Another area of research is the investigation of the role of the 2-[4-(2-chloro-6-fluorobenzyl)-1-cyclohexyl-2-piperazinyl]ethanol receptor in various physiological processes such as pain perception and addiction. CFM-2 can be used as a research tool to elucidate the molecular mechanisms underlying these processes. Finally, the development of new analogs of CFM-2 with improved pharmacokinetic properties could enhance its potential as a therapeutic agent.
合成法
The synthesis of CFM-2 involves a multi-step process that starts with the reaction of 2-chloro-6-fluorobenzyl chloride with cyclohexylamine to form 4-(2-chloro-6-fluorobenzyl)-1-cyclohexylpiperazine. The piperazine derivative is then reacted with ethylene oxide to form 2-[4-(2-chloro-6-fluorobenzyl)-1-cyclohexyl-2-piperazinyl]ethanol. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
CFM-2 has been extensively studied for its potential therapeutic applications in various CNS disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The 2-[4-(2-chloro-6-fluorobenzyl)-1-cyclohexyl-2-piperazinyl]ethanol receptor has been implicated in the pathophysiology of these disorders, and CFM-2's ability to selectively block this receptor makes it an attractive candidate for drug development.
特性
IUPAC Name |
2-[4-[(2-chloro-6-fluorophenyl)methyl]-1-cyclohexylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClFN2O/c20-18-7-4-8-19(21)17(18)14-22-10-11-23(16(13-22)9-12-24)15-5-2-1-3-6-15/h4,7-8,15-16,24H,1-3,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHFLLIKLBFKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B4876865.png)
![N,N'-bis[4-(aminosulfonyl)phenyl]pentanediamide](/img/structure/B4876881.png)

![N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B4876890.png)

![2-[(4-methoxybenzyl)thio]-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4876918.png)
![3-({[4-(2,4-dimethylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876928.png)


![N-ethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4876940.png)
![cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone](/img/structure/B4876953.png)
![1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4876956.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4876966.png)
